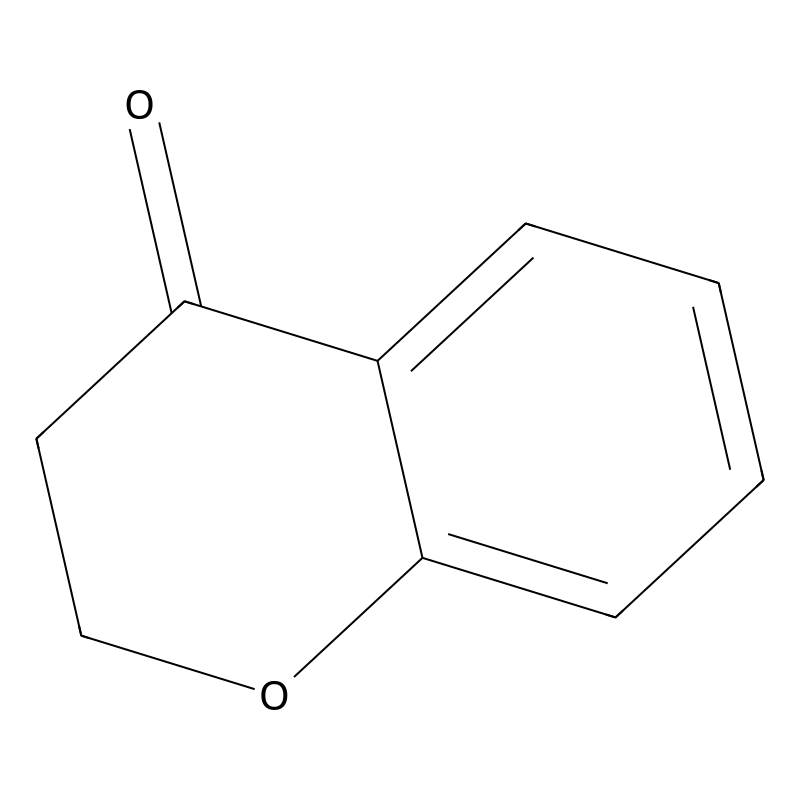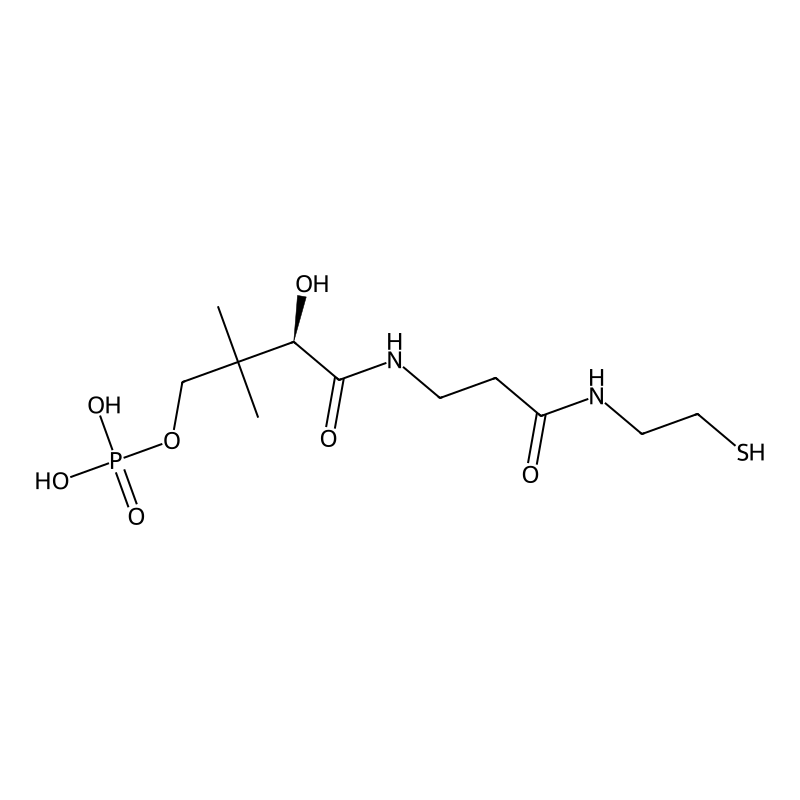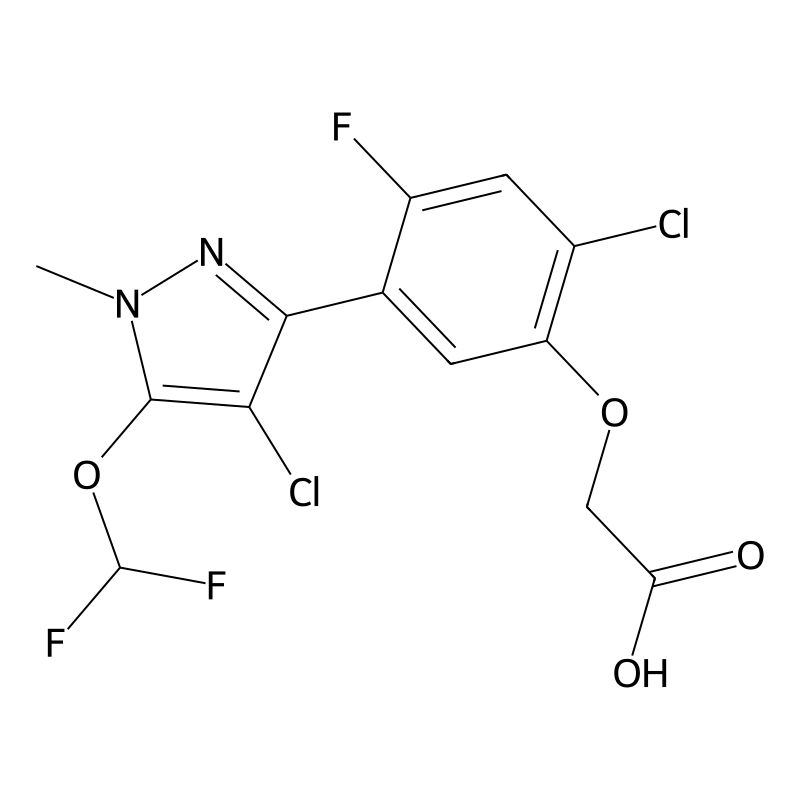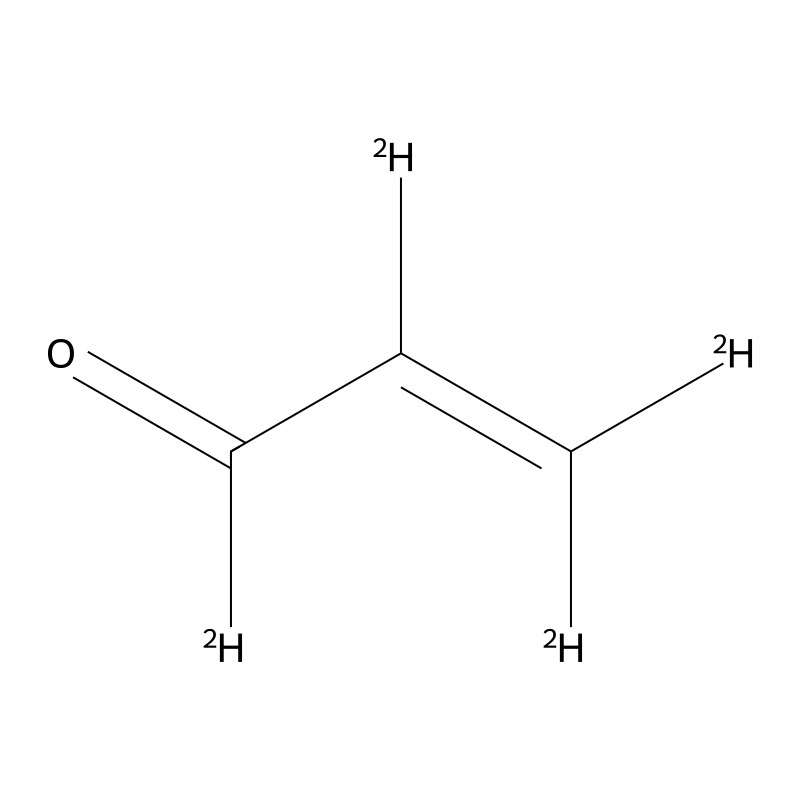4-Chromanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Anti-cancer Properties
Several studies have explored the anti-cancer properties of 4-chromanone derivatives. For example, research published in the National Institutes of Health's PMC database shows that certain 3-nitro-4-chromanone derivatives exhibit promising cytotoxic activity against castration-resistant prostate cancer cell lines []. These compounds were found to be more potent than the established anti-cancer drug cisplatin, suggesting their potential for further development.
Anti-arrhythmic Effects
Another area of research investigating 4-chromanone focuses on its potential anti-arrhythmic effects. Cardiac arrhythmias are abnormal heart rhythms that can be life-threatening. A study published in the journal Drug Target Insights has shown that specific 4-chromanone derivatives can act as IKr inhibitors, potentially regulating heart rhythm and offering therapeutic benefits for arrhythmia [].
Other Potential Applications
Beyond these specific examples, 4-chromanone derivatives are being explored for their potential in treating various other conditions, including:
- Diabetes: Studies suggest that modifications to the 4-chromanone structure can lead to compounds with anti-diabetic properties [].
- Neurodegenerative diseases: Research is ongoing to investigate the potential of 4-chromanone derivatives in managing neurodegenerative diseases like Alzheimer's disease [, ].
4-Chromanone, also known as 4-oxo-1-benzopyran, is an organic compound with the molecular formula C₉H₈O₂. It belongs to the class of chromanones, which are characterized by a benzopyran structure with a ketone functional group at the fourth position. This compound features a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered heterocyclic ring containing an oxygen atom. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities and its role as a building block for various pharmacologically active compounds .
- Condensation Reactions: 4-Chromanone can react with aromatic aldehydes and nitroso compounds, leading to the formation of substituted derivatives such as 3-aminochromones and 3-benzylidene-4-chromanones .
- Cyclization Reactions: It can undergo cyclization to form more complex structures, including chroman-4-one derivatives that exhibit significant pharmaceutical activities .
- Functionalization: The compound can be functionalized through various methods, including metal-catalyzed reactions that enhance its reactivity and allow for the introduction of different substituents on the chromanone structure .
The biological activity of 4-chromanone and its derivatives has been extensively studied. These compounds exhibit a broad spectrum of pharmacological effects, including:
- Antimicrobial Activity: Certain derivatives have shown potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Anticancer Properties: Several studies indicate that 4-chromanone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects: Some derivatives demonstrate neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases .
The synthesis of 4-chromanone can be achieved through several methodologies:
- Classical Synthesis: Traditional methods involve the condensation of phenolic compounds with appropriate carbonyl sources under acidic conditions.
- Modern Synthetic Approaches:
- Silver-Catalyzed Reactions: Recent advancements include silver-catalyzed radical cyclization processes that provide efficient pathways to synthesize 4-chromanone derivatives with high yields .
- Visible-Light-Induced Reactions: Innovative techniques utilizing visible light have been developed to facilitate the synthesis of chromanones under mild conditions, enhancing sustainability in chemical processes .
4-Chromanone and its derivatives find applications in various fields:
- Pharmaceuticals: Due to their diverse biological activities, they are explored as potential drug candidates for treating infections, cancer, and neurological disorders .
- Agricultural Chemistry: Some derivatives are investigated for their efficacy as agrochemicals, particularly in pest control formulations .
- Material Science: The unique properties of chromanones make them suitable for developing novel materials with specific optical or electronic characteristics.
Interaction studies involving 4-chromanone focus on its binding affinity and mechanism of action with biological targets. For instance:
Several compounds share structural similarities with 4-chromanone, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chromone | Benzopyran | Lacks the ketone functionality at position four |
| Coumarin | Benzopyran | Contains a lactone instead of a ketone |
| Flavonoids (e.g., Quercetin) | Polyphenolic Compounds | Exhibits antioxidant properties; broader aromatic systems |
| Isoflavones | Polyphenolic Compounds | Primarily found in legumes; distinct biological roles |
These compounds differ from 4-chromanone primarily in their functional groups and biological activities, highlighting the unique pharmacological potential of 4-chromanone as a versatile scaffold in drug discovery.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
4-Chromanone
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








